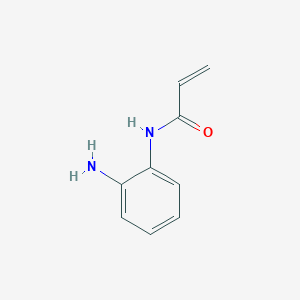

N-(2-aminophenyl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-(2-aminophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1,10H2,(H,11,12) |

InChI Key |

VBCYIWDVPBUMAD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminophenyl Acrylamide and Its Precursors

Established Synthetic Routes to N-(2-aminophenyl)acrylamide

The construction of the N-(2-aminophenyl)acrylamide scaffold primarily relies on the formation of an amide bond between an acrylic acid derivative and o-phenylenediamine (B120857) or a related precursor.

Amidation Reactions and Optimized Conditions

The most direct and common method for synthesizing N-(2-aminophenyl)acrylamide is through amidation reactions. This involves the coupling of an amine, specifically the aniline (B41778) nitrogen of o-phenylenediamine, with an activated acrylic acid derivative.

One straightforward approach is the reaction of o-phenylenediamine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of a protected o-phenylenediamine, such as (2-acryloylamino-phenyl)-carbamic acid tert-butyl ester, allows for selective acylation. sigmaaldrich.com

Alternatively, direct amidation can be achieved by reacting 2-aminophenol (B121084) with acrylic acid. smolecule.com This method often requires the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents used in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) or uronium salts like HATU. fishersci.co.uk The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Apolar solvents are often preferred for O-acylisourea formation when using carbodiimides. fishersci.co.uk

A patent describes the synthesis of (2E)-N-(2-Aminophenyl)-3-(2-iodophenyl)acrylamide by reacting 2-iodocinnamic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with the amine. google.com

Table 1: Optimized Conditions for Amidation Reactions

| Amine Precursor | Acylating Agent | Coupling Agent/Catalyst | Base | Solvent | Key Features |

| o-Phenylenediamine | Acryloyl chloride | - | Amine base (e.g., DIEA) | Dichloromethane (DCM) | Direct acylation, requires careful control of stoichiometry to avoid di-acylation. fishersci.co.uk |

| 2-Aminophenol | Acrylic acid | DCC or EDC | - | Aprotic solvents (e.g., DMF, DCM) | Direct coupling, generates urea (B33335) byproduct. smolecule.comfishersci.co.uk |

| 2-Iodocinnamic acid | Thionyl chloride (forms acyl chloride) | - | - | Dichloromethane (DCM) | Two-step process involving acyl chloride formation. google.com |

| Protected o-phenylenediamine | Acryloyl chloride | - | - | - | Allows for selective acylation. sigmaaldrich.com |

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies have been employed to create libraries of compounds based on the N-(2-aminophenyl)acrylamide scaffold, particularly in the context of drug discovery.

A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the final steps. This approach is efficient for complex molecules. For instance, a new and convergent synthesis of the drug osimertinib (B560133) involves the cyclization of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide with another complex fragment in the final step. sci-hub.se This highlights how a pre-formed acrylamide (B121943) moiety can be a crucial component in a convergent strategy.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of structurally diverse analogues. This strategy is highly effective for exploring structure-activity relationships. For example, N-arylacrylamides can undergo radical difunctionalization to produce a range of substituted oxindoles. beilstein-journals.org While not directly synthesizing N-(2-aminophenyl)acrylamide itself, this demonstrates how the acrylamide core can be a starting point for divergent synthesis. In principle, N-(2-aminophenyl)acrylamide could serve as a common precursor, with the amino group being further functionalized or used in cyclization reactions to generate a library of heterocyclic compounds.

Synthesis of N-(2-aminophenyl)acrylamide Analogues and Substituted Derivatives

The N-(2-aminophenyl)acrylamide framework is a key structural motif in various biologically active molecules. Synthetic efforts have been directed towards creating a multitude of analogues and substituted derivatives.

A significant class of derivatives are quinazolines. Novel quinazoline (B50416) derivatives containing an acrylamide moiety have been synthesized and evaluated for their antitumor activity. sioc-journal.cn The synthesis of these compounds often involves the reaction of a substituted 2-aminobenzamide (B116534) or 2-aminophenyl ketone with other reagents to form the quinazoline ring system, with the acrylamide group being introduced at a different position on the scaffold. marquette.edumdpi.comorganic-chemistry.orgnih.gov

In another example, tacrine-cinnamic acid hybrids have been synthesized, where one of the analogues is (E)-3-(2-Aminophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide. rsc.org This demonstrates the use of N-(2-aminophenyl)acrylamide as a building block for creating more complex, multi-target drug candidates.

Furthermore, a method has been developed for the synthesis of secondary amides from N-(2-aminophenyl)benzamides, showcasing the reactivity of the amino group for further derivatization. rsc.org

Table 2: Examples of N-(2-aminophenyl)acrylamide Analogues and their Synthesis

| Analogue/Derivative Class | Synthetic Strategy | Key Precursors | Application/Significance |

| Quinazoline Derivatives | Multi-step synthesis involving ring formation. | Substituted 2-aminobenzamides or 2-aminophenyl ketones. sioc-journal.cnmarquette.edu | Antitumor agents. sioc-journal.cn |

| Tacrine-Cinnamic Acid Hybrids | Condensation of a tacrine (B349632) derivative with a cinnamic acid analogue. | (E)-3-(2-Aminophenyl)acrylic acid derivative. rsc.org | Multi-target agents for Alzheimer's disease. |

| Secondary Amides | Transamidation of N-(2-aminophenyl)benzamides. | N-(2-aminophenyl)benzamide, phenyl isocyanate. rsc.org | Pharmaceutical applications. |

| Histone Deacetylase Inhibitors | Amidation of substituted benzamides. | N-(2-Aminophenyl)benzamide derivatives. google.com | Anticancer agents. |

Green Chemistry Approaches in the Synthesis of N-(2-aminophenyl)acrylamide

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to amide synthesis, which are relevant to the production of N-(2-aminophenyl)acrylamide.

One approach is the use of catalytic amidation reactions, which avoid the use of stoichiometric coupling agents that generate significant waste. Boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. sigmaaldrich.comacs.orgresearchgate.net This method is attractive due to the low toxicity and stability of boronic acid catalysts. researchgate.net

Solvent-free synthesis is another key green chemistry technique. A method for amide synthesis has been developed using boric acid as a catalyst in a solvent-free reaction between a carboxylic acid and urea. scispace.com This process is rapid, convenient, and adheres to green chemistry principles by eliminating the need for hazardous solvents.

Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes can catalyze acyl transfer reactions in aqueous media, providing a green alternative to traditional organic synthesis methods. researchgate.net While specific examples for N-(2-aminophenyl)acrylamide are not detailed, the general applicability of biocatalytic methods to amide synthesis is well-established.

Continuous-flow chemistry using immobilized catalysts also represents a greener synthetic methodology. For instance, a continuous-flow C-H amidation has been developed using a heterogeneous Cp*Rh(III) catalyst, offering excellent activity and durability. rsc.org Such technologies can improve efficiency and reduce waste in the production of amides.

Table 3: Green Chemistry Approaches for Amide Synthesis

| Green Chemistry Approach | Catalyst/Reagent | Conditions | Advantages |

| Catalytic Amidation | Boronic acids | Room temperature | Avoids stoichiometric waste, low catalyst toxicity. sigmaaldrich.comresearchgate.net |

| Catalytic Dehydrogenative Coupling | Ruthenium complexes | - | Direct coupling of alcohols and amines. sigmaaldrich.com |

| Solvent-Free Synthesis | Boric acid | Direct heating, solvent-free | Reduces solvent waste, simple procedure. scispace.com |

| Biocatalysis | Hydrolases, Lipases | Aqueous media | Environmentally benign, high selectivity. researchgate.net |

| Continuous-Flow Synthesis | Immobilized Rh(III) catalyst | Continuous flow | High efficiency, catalyst recyclability, reduced waste. rsc.org |

Chemical Reactivity and Transformation Pathways of N 2 Aminophenyl Acrylamide

Reactivity of the Acrylamide (B121943) Double Bond

The reactivity of N-(2-aminophenyl)acrylamide is significantly influenced by the α,β-unsaturated carbonyl system of the acrylamide group. This arrangement polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The electron-deficient double bond of the acrylamide moiety readily participates in Michael addition (or 1,4-conjugate addition) reactions. smolecule.com This class of reactions involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. A variety of nucleophiles, including amines and thiols, can add across the double bond. smolecule.com

Studies on acrylamide and its derivatives have shown that amino compounds can add via a Michael-type reaction to form 3-(alkylamino)propionamides. nih.gov This reaction is often reversible, with the adduct capable of eliminating acrylamide upon heating. nih.gov The forward reaction (Michael addition) generally has a lower activation energy than the reverse elimination reaction. nih.gov This reactivity highlights the potential for N-(2-aminophenyl)acrylamide to engage in similar conjugate additions, where the nucleophile could be an external reagent or another molecule of N-(2-aminophenyl)acrylamide itself. The versatility of the Michael addition allows for the synthesis of a wide array of functionalized compounds from acrylamide precursors. researchgate.net

| Acrylamide System | Nucleophile | Product Type | Reaction Significance | Reference |

|---|---|---|---|---|

| Acrylamide | Amines, Amino Acids | 3-(alkylamino)propionamides | Reversible addition, potential for latent acrylamide. | nih.gov |

| General Acrylamides | Thiols, Amines | Michael Adducts | A characteristic reaction of α,β-unsaturated carbonyls. | smolecule.com |

| N-protected 2-aminophenyl α,β-unsaturated esters | Nitroolefins | Aza-Michael/Michael Cascade Products | Forms C-N bonds for synthesizing chiral compounds. | researchgate.net |

N-(2-aminophenyl)acrylamide can undergo polymerization to form polyacrylamides. smolecule.com The most common method for polymerizing acrylamide monomers is free-radical polymerization. mit.edubio-rad.com This process is typically initiated by a system that generates free radicals, such as the combination of ammonium (B1175870) persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst. bio-rad.com The TEMED accelerates the formation of sulfate (B86663) free radicals from persulfate, which then attack an acrylamide monomer to initiate the polymerization chain reaction. bio-rad.com The growing polymer chains are cross-linked if a cross-linking agent like N,N'-methylene-bis-acrylamide is present. bio-rad.com

The kinetics of acrylamide polymerization can be complex. While often expected to be first-order with respect to monomer concentration, studies have reported reaction orders between 1.2 and 1.5. advancedsciencenews.com This deviation can be partly explained by mechanisms such as intramolecular chain transfer, also known as backbiting. advancedsciencenews.com The polymerization is also highly exothermic, and temperature control is crucial for achieving reproducible results. mit.edubio-rad.com Besides free-radical polymerization, other chain polymerization methods include anionic and cationic mechanisms. mit.edu Template-directed polymerization has also been explored, where acrylamide derivatives of DNA-binding dyes are polymerized along a DNA template to create sequence-specific polymers. nih.gov

Reactivity of the Aminophenyl Moiety

The nucleophilic primary amine ortho to the acrylamide group provides a second major site of reactivity, enabling derivatization and intramolecular cyclization reactions.

The primary amino group on the phenyl ring can be functionalized through reactions with various electrophiles. Aroylation of similar 2-aminobenzimidazoles has been shown to occur with aroyl chlorides, leading to N-(aroylamino)-benzimidazoles. core.ac.uk This suggests that the amino group of N-(2-aminophenyl)acrylamide could similarly be acylated, alkylated, or undergo condensation reactions with carbonyl compounds, providing a route to a wide range of substituted derivatives.

The ortho-positioning of the amine and amide functionalities makes N-(2-aminophenyl)acrylamide an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.

A prominent transformation is the formation of benzimidazoles. The cyclocondensation of N-(2-aminophenyl)-2-cyanoacetamide derivatives, which are structurally related, is a known route to 2-cyanomethylbenzimidazole derivatives. researchgate.net Research has shown that N-(2-aminophenyl)-benzamides undergo cyclization upon thermolysis to yield 2-substituted benzimidazoles in excellent yields. rsc.org This reaction is believed to proceed through an intramolecular nucleophilic attack of the amino group on the amide carbonyl, followed by the elimination of a water molecule. This transformation can also be observed in mass spectrometry, where electron impact induces the formation of benzimidazole (B57391) radical cations from the corresponding N-(2-aminophenyl)benzamide molecular ions. rsc.org

Depending on the reaction conditions and the specific structure of the acrylamide derivative, other heterocyclic systems can be formed. For example, reactions of acryloyl chlorides with 2-aminoaniline can lead to the formation of benzodiazepine (B76468) derivatives. ekb.eg Similarly, manganese(III)-mediated oxidative cyclization of related N-arylamino compounds can produce dihydroquinolinones. rsc.org

| Precursor | Reaction Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| N-(2-aminophenyl)benzamides | Thermolysis or Electron Impact | 2-Substituted Benzimidazoles | rsc.org |

| N-(2-aminophenyl)-2-cyanoacetamide | Cyclocondensation | 2-Cyanomethylbenzimidazole | researchgate.net |

| 3-Aryl/hetaryl-2-cyanoacryloyl chlorides + 2-aminoaniline | - | Benzodiazepine | ekb.eg |

| 2-[2-(N-arylamino)-2-oxoethyl]malonates | Manganese(III) acetate | Dihydroquinolinones | rsc.org |

Exploration of Specific Reaction Mechanisms

The dual functionality of N-(2-aminophenyl)acrylamide gives rise to specific and often competing reaction pathways. The intramolecular cyclization to form a benzimidazole ring is a key example. This reaction proceeds via a nucleophilic attack of the lone pair of the primary amino group onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then undergoes dehydration to yield the stable aromatic benzimidazole ring system. rsc.org

In the context of Michael additions, the mechanism involves the attack of a nucleophile on the β-carbon of the conjugated system. This creates a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the final 1,4-addition product. The reaction with amino compounds to form 3-(alkylamino)propionamides follows this pathway, which can be reversible under thermal conditions through an elimination reaction. nih.gov

For free-radical polymerization, the mechanism involves three main stages:

Initiation: Generation of free radicals from an initiator like APS. bio-rad.com

Propagation: The radical adds to the double bond of a monomer, creating a new, larger radical which then adds to another monomer, extending the polymer chain. mit.edu

Termination: Two growing radical chains combine (or disproportionate) to form a stable, non-reactive polymer chain.

The specific substitution on the phenyl ring can influence the rates and outcomes of these reactions compared to unsubstituted acrylamide.

Advanced Spectroscopic and Structural Elucidation of N 2 Aminophenyl Acrylamide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within N-(2-aminophenyl)acrylamide.

The ¹H NMR spectrum of N-(2-aminophenyl)acrylamide provides characteristic signals for the vinyl, aromatic, and amine/amide protons. While a specific spectrum for N-(2-aminophenyl)acrylamide is not widely published, the expected chemical shifts can be inferred from related structures such as N-phenylacrylamide and N-(aminophenyl)methacrylamide derivatives. researchgate.netresearchgate.net

The three vinyl protons of the acrylamide (B121943) group typically appear as a complex set of multiplets due to geminal and cis/trans couplings. The proton on the carbon adjacent to the carbonyl group (α-carbon) is expected to resonate as a doublet of doublets. The two terminal vinyl protons (β-carbon) will also appear as distinct doublets of doublets. The aromatic protons on the phenyl ring will present as a set of multiplets in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing acrylamide substituent. Furthermore, two distinct broad singlets are expected for the amine (-NH₂) and amide (-NH-) protons, which are exchangeable with deuterium (B1214612) oxide (D₂O). For a related compound, N-(3-aminophenyl)acrylamide, the amide proton appears as a singlet at δ 10.17 ppm, while the vinyl protons are observed between δ 5.75 and 6.48 ppm. uni-regensburg.de

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-aminophenyl)acrylamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide N-H | ~9.5 - 10.5 | Broad Singlet | Position is solvent-dependent; disappears on D₂O exchange. |

| Aromatic C-H | ~6.7 - 7.5 | Multiplet | Complex pattern due to ortho substitution. |

| Vinyl C-H (α to C=O) | ~6.2 - 6.5 | Doublet of Doublets | Characteristic pattern for acrylamides. |

| Vinyl C-H (β to C=O, trans) | ~6.1 - 6.4 | Doublet of Doublets | |

| Vinyl C-H (β to C=O, cis) | ~5.6 - 5.8 | Doublet of Doublets | |

| Amine N-H₂ | ~3.5 - 5.0 | Broad Singlet | Position is solvent-dependent; disappears on D₂O exchange. |

Note: These are predicted values based on analogous structures. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. For N-(2-aminophenyl)acrylamide, nine distinct signals are expected. The carbonyl carbon of the amide group is typically found significantly downfield. The vinyl carbons and aromatic carbons resonate in the intermediate region, while any aliphatic carbons would appear upfield. rsc.org

In a related compound, N-(4-aminophenyl)methacrylamide, the carbonyl carbon appears at approximately 167 ppm, while the aromatic carbons are observed between 114 and 140 ppm. researchgate.netresearchgate.net The vinyl carbons of the acrylamide group are expected around 125-132 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-aminophenyl)acrylamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Amide C=O | ~164 - 168 | Typically a sharp, less intense signal. |

| Aromatic C-N (Amine) | ~140 - 145 | Quaternary carbon, deshielded by nitrogen. |

| Aromatic C-N (Amide) | ~125 - 130 | Quaternary carbon. |

| Vinyl C-H (α to C=O) | ~130 - 133 | |

| Vinyl CH₂ (β to C=O) | ~126 - 129 | |

| Aromatic C-H | ~116 - 128 | Multiple signals expected. |

Note: These are predicted values based on analogous structures and general chemical shift ranges.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups within a molecule. jkps.or.kr

In the IR spectrum of N-(2-aminophenyl)acrylamide, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) will appear as distinct peaks in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, prominent peak typically found around 1650-1680 cm⁻¹. researchgate.netthieme-connect.com The C=C stretching of the vinyl group appears near 1620-1640 cm⁻¹, and the N-H bending vibration (Amide II band) is located around 1520-1550 cm⁻¹. thieme-connect.comakademiabaru.com

Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as the C=C vinyl bond. jkps.or.kr

Table 3: Key IR Absorption Bands for N-(2-aminophenyl)acrylamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Primary Amine & Secondary Amide | 3200 - 3400 | Medium-Strong |

| C-H Stretching | Aromatic & Vinyl | 3000 - 3100 | Medium |

| C=O Stretching (Amide I) | Amide | 1650 - 1680 | Strong |

| C=C Stretching | Vinyl | 1620 - 1640 | Medium |

| N-H Bending (Amide II) | Amide | 1520 - 1550 | Medium-Strong |

| C-N Stretching | Amine & Amide | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of N-(2-aminophenyl)acrylamide is C₉H₁₀N₂O, corresponding to a molecular weight of 162.19 g/mol . nih.govchemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162. Given the presence of two nitrogen atoms, this molecular ion peak adheres to the nitrogen rule (an odd molecular weight for a molecule containing an odd number of nitrogens).

The fragmentation of N-(2-aminophenyl)acrylamide is expected to proceed through characteristic pathways for amides and aromatic amines. libretexts.org Key fragmentation would likely involve:

Alpha-cleavage adjacent to the amine group.

Cleavage of the amide C-N bond.

Loss of the acryloyl group (CH₂=CH-C=O) or parts of it.

The McLafferty rearrangement, if sterically feasible, though less common for N-aryl amides.

The EI mass spectrum of the parent acrylamide shows major fragments at m/z 71 (molecular ion), 55, and 44, corresponding to the loss of NH₂, CO, and other fragments. chem-agilent.com For N-(2-aminophenyl)acrylamide, a prominent fragment might be observed at m/z 92, corresponding to the aminophenyl radical cation resulting from cleavage of the amide C-N bond.

X-ray Diffraction Studies of Crystalline N-(2-aminophenyl)acrylamide Derivatives and Complexes

For instance, crystal structures of metal complexes involving acrylamide often show coordination through the carbonyl oxygen atom. scirp.org In complexes with N-aryl acrylamides, the geometry of the acrylamide group and its orientation relative to the aryl ring can be precisely determined. These studies reveal how intermolecular forces, such as hydrogen bonding involving the amide N-H and potential amine N-H groups, dictate the crystal packing. core.ac.ukweizmann.ac.il Such interactions are critical in the formation of ordered structures and adducts. The analysis of related structures indicates that the acrylamide moiety can adopt different conformations (s-cis or s-trans) and that the planarity of the system is influenced by substituents on the aryl ring.

Advanced Spectroscopic Techniques for Polymeric Forms

When N-(2-aminophenyl)acrylamide is polymerized, the resulting poly(N-(2-aminophenyl)acrylamide) requires advanced spectroscopic techniques for its characterization. The disappearance of the vinyl proton and carbon signals in NMR and the C=C stretching vibration in IR/Raman spectra confirms polymerization.

Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution (Mₙ, Mₙ, and polydispersity index) of the polymer.

X-ray Photon Correlation Spectroscopy (XPCS) can be employed to study the dynamics of polymer hydrogels, such as their swelling and deswelling behavior, by tracking the movement of embedded nanoparticles. acs.org

Fluorescence Spectroscopy can be used if the polymer is functionalized with fluorescent tags. This technique can probe the local environment of the polymer chains, such as polarity changes during coil-to-globule transitions in responsive polymers. rsc.org

Solid-State NMR provides detailed structural information about the polymer in the solid phase, where solution NMR is not feasible.

In-situ Spectroscopic Methods , such as surface-enhanced Raman spectroscopy (SERS), can be used to study the behavior of polymer films or composites at interfaces, for example, in catalytic applications of copper-polyamine composite electrodes.

These advanced methods are essential for understanding the structure-property relationships of polymers derived from N-(2-aminophenyl)acrylamide, paving the way for their application in advanced materials.

Coordination Chemistry of N 2 Aminophenyl Acrylamide

Ligand Properties of N-(2-aminophenyl)acrylamide in Metal Complex Formation

The coordination behavior of N-(2-aminophenyl)acrylamide is dictated by the electronic and steric properties of its constituent functional groups: the primary aromatic amine (-NH2), the amide linkage (-C(O)NH-), and the vinyl group (CH2=CH-). These groups provide multiple potential coordination sites, making it a versatile ligand in the formation of metal complexes.

N-(2-aminophenyl)acrylamide can act as a versatile coordinating agent, exhibiting different binding modes depending on the metal ion, reaction conditions, and the presence of other competing ligands. The primary donor atoms are the nitrogen of the 2-amino group and the oxygen of the acrylamide (B121943) carbonyl group.

Bidentate Chelation: The most common coordination mode involves the formation of a stable six-membered chelate ring through the simultaneous coordination of the amino nitrogen and the carbonyl oxygen to a central metal ion. This (N, O) chelation is a favored arrangement for many transition metals. The amino group acts as a soft donor, favoring coordination with softer metal ions, while the carbonyl oxygen is a hard donor, preferring harder metal ions. This ambidentate character allows it to coordinate with a wide range of metals.

Monodentate Coordination: Under certain conditions, the ligand may coordinate in a monodentate fashion. Coordination can occur exclusively through the carbonyl oxygen, which is a common binding mode for simple acrylamide complexes. researchgate.net Alternatively, coordination might occur through the amino nitrogen.

Bridging Ligand: The ligand possesses the potential to act as a bridging ligand, connecting two or more metal centers. This can occur if the amino group coordinates to one metal center while the carbonyl oxygen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

While the amide nitrogen can also act as a donor site, it is generally less basic and its involvement in coordination is less common, often requiring deprotonation. researchgate.net The vinyl group's π-system could potentially coordinate to metals in low oxidation states, but this is less typical for the transition metals discussed herein. researchgate.net

Table 1: Potential Donor Atoms and Chelation Modes of N-(2-aminophenyl)acrylamide

| Donor Atom(s) | Coordination Mode | Resulting Structure | Notes |

| Amino Nitrogen, Carbonyl Oxygen | Bidentate (N,O) | Six-membered chelate ring | Most common and stable mode |

| Carbonyl Oxygen | Monodentate (O) | Terminal ligand | Similar to simple acrylamide complexes researchgate.net |

| Amino Nitrogen | Monodentate (N) | Terminal ligand | Less common than O-coordination |

| Amino Nitrogen + Carbonyl Oxygen | Bridging | Polynuclear complex/Coordination polymer | Connects multiple metal centers |

For divalent transition metal ions, the stability of the complexes is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ekb.eg This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energies, which are maximal for Cu(II). ekb.eg The chelate effect, resulting from the bidentate coordination of the ligand, would contribute significantly to the high stability of these complexes compared to those formed with analogous monodentate ligands.

The stability constants are also influenced by the pH of the solution, as the protonation of the amino group can compete with metal ion coordination.

Table 2: Typical Stability Constants (log K₁) for Related Ligands with Divalent Metal Ions

| Metal Ion | Glycine (N,O-donor) | Ethylenediamine (N,N-donor) |

| Cu(II) | 8.2 | 10.6 |

| Ni(II) | 5.8 | 7.5 |

| Co(II) | 4.9 | 5.9 |

| Fe(II) | 4.3 | 4.3 |

| Cd(II) | 4.3 | 5.5 |

Note: Data is for illustrative purposes to show general trends. Values are approximate and depend on experimental conditions. The stability of N-(2-aminophenyl)acrylamide complexes is expected to be significant due to the formation of a stable chelate ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-aminophenyl)acrylamide typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a combination of spectroscopic and analytical techniques to determine their structure and composition.

Complexes of N-(2-aminophenyl)acrylamide with various transition metals can be synthesized, often by refluxing stoichiometric amounts of the ligand and the corresponding metal chloride, nitrate, or acetate salt in a solvent like ethanol or methanol. nih.gov

Cd(II) Complexes: Cadmium(II) complexes are readily prepared. Given Cd(II)'s flexible coordination sphere, it can form complexes with varying coordination numbers, often resulting in polynuclear structures or coordination polymers where the ligand or counter-ions act as bridges. mdpi.com

Cu(II) Complexes: Copper(II) readily forms stable complexes, typically with a 1:1 or 1:2 metal-to-ligand ratio. These complexes are often colored (blue or green) due to d-d electronic transitions. mdpi.com

Fe(II) Complexes: Iron(II) complexes can be synthesized under inert conditions to prevent oxidation to Fe(III). The resulting complexes are often studied for their magnetic and electronic properties, including spin-crossover behavior in some cases. researchgate.netmdpi.com

Pd(II) Complexes: Palladium(II) complexes are of interest for their catalytic applications. Synthesis often involves the reaction of the ligand with a Pd(II) precursor like PdCl₂(NCPh)₂. nih.gov The ligand can form stable square planar complexes.

Rh(III) Complexes: Rhodium(III) forms kinetically inert octahedral complexes. Synthesis may require more forcing conditions, such as prolonged heating. rsc.org

Characterization of these complexes relies on techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to observe shifts in the C=O and N-H stretching frequencies upon coordination, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure in solution. Elemental analysis confirms the stoichiometry of the complex.

The coordination geometry around the metal center in N-(2-aminophenyl)acrylamide complexes is determined by the electronic configuration of the metal ion, its size, and the steric constraints of the ligand.

Octahedral Geometry: This is a common geometry for metal ions like Fe(II) and Rh(III). In a 1:2 metal-to-ligand complex, two N-(2-aminophenyl)acrylamide ligands would provide four coordination sites (two N, two O), with the remaining two sites on the octahedron being occupied by solvent molecules or anions.

Square Planar/Distorted Octahedral Geometry: Cu(II) (d⁹) is subject to Jahn-Teller distortion and typically forms square planar or axially elongated octahedral complexes. mdpi.com Pd(II) (d⁸) strongly favors a square planar geometry. mdpi.com

Tetrahedral Geometry: This geometry is less common for this ligand due to the preference for forming planar chelate rings, but it can be adopted by ions like Zn(II) or Co(II) under certain conditions. ekb.eg

Polymeric Structures: Cd(II), with its d¹⁰ configuration and lack of ligand field stabilization energy, often exhibits variable coordination numbers (4 to 8), which can lead to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com

Table 3: Expected Coordination Geometries for Metal-N-(2-aminophenyl)acrylamide Complexes

| Metal Ion | Typical d-electron count | Preferred Geometry | Example from Related Ligands |

| Cd(II) | d¹⁰ | Octahedral, Tetrahedral, Polymeric | [Cd(TPT)(SCN)₂]n*H₂O (Polymeric) mdpi.com |

| Cu(II) | d⁹ | Distorted Octahedral, Square Pyramidal | [Cu(Pya)(NO₃)₂] (Square Pyramidal) mdpi.com |

| Fe(II) | d⁶ | Octahedral | [Fe(phen)₂(NCS)₂] (Octahedral) mdpi.com |

| Pd(II) | d⁸ | Square Planar | [Pd(pincer-ligand)Cl] (Square Planar) nih.gov |

| Rh(III) | d⁶ | Octahedral | [RhCl₃(nas)₂] (Octahedral) rsc.org |

Catalytic and Functional Properties of Metal-N-(2-aminophenyl)acrylamide Complexes

The incorporation of a metal center into the N-(2-aminophenyl)acrylamide ligand framework can impart a range of functional properties, with potential applications in catalysis, materials science, and biomedicine.

Catalysis: Palladium(II) complexes are particularly noteworthy for their potential catalytic activity in cross-coupling reactions, such as Suzuki or Heck coupling, where the ligand can stabilize the active catalytic species. The specific combination of N and O donors can influence the electronic properties at the metal center, tuning its reactivity.

Antitumor Properties: Many transition metal complexes, particularly those of palladium and iron, are investigated for their potential as therapeutic agents. mdpi.comrsc.org The ability of the ligand to form stable chelates can be crucial for delivering the metal ion to biological targets. The complex's structure and stability can influence its interaction with biomolecules like DNA. mdpi.com

Polymer Science: The vinyl group of the acrylamide moiety remains available for polymerization after the ligand has been coordinated to a metal center. This allows for the synthesis of metallopolymers, where the metal complex is incorporated into a polymer backbone. Such materials can exhibit interesting properties, including self-healing capabilities, stimuli-responsiveness, or enhanced thermal stability. mdpi.com For example, hydrogels based on polyacrylamide have been used for the controlled removal of metal ions like Cd(II) from aqueous solutions. nih.gov

The functional properties are intrinsically linked to the choice of the metal ion and the resulting coordination geometry. The stability and reactivity of the complexes can be fine-tuned by modifying the ligand structure or the metal center, opening avenues for the rational design of new functional materials.

Polymerization and Material Science Applications of N 2 Aminophenyl Acrylamide

Homopolymerization and Copolymerization Studies

The polymerization of N-(2-aminophenyl)acrylamide, an N-substituted acrylamide (B121943), is a key process for synthesizing polymers with unique properties stemming from the presence of both an acrylamide group for polymerization and an aminophenyl group for functionality. The vinyl group in the acrylamide moiety allows it to undergo polymerization, primarily through free-radical mechanisms, to form high molecular weight polymers. smolecule.com

Radical Polymerization Kinetics and Mechanisms

The free-radical polymerization of acrylamide and its derivatives can be initiated using thermal initiators, such as potassium persulfate (KPS) or 2,2′-azobisisobutyronitrile (AIBN), or through redox initiation systems. nih.govresearchgate.net The polymerization of acrylamide monomers in solution is influenced by several factors, including monomer and initiator concentrations, temperature, and the nature of the solvent. researchgate.net For instance, the polymerization rate and the molecular weight of the resulting polymer can be affected by the solvent's ability to form complexes with the monomer and the growing polymer radicals. researchgate.net

In the case of N-substituted acrylamides, the substituent group can influence the polymerization kinetics. The general mechanism follows the standard steps of radical polymerization: initiation, propagation, termination, and chain transfer. The reactivity of the monomer is a crucial kinetic parameter. Studies on the copolymerization of various N-substituted acrylamides with vinylic monomers have been conducted to produce new copolymers with tailored properties. uobaghdad.edu.iq For example, the copolymerization of 4-Cinnamoylphenylmethacrylate (4-CPMA) and acrylamide (AA) was carried out using benzoyl peroxide as a radical initiator, and the reactivity ratios were determined to understand the incorporation of each monomer into the polymer chain. researchgate.net

Table 1: Example of Radical Copolymerization Data for Acrylamide (AM) and a Comonomer This table presents illustrative data from a study on a related acrylamide system to demonstrate typical kinetic parameters.

| Monomer 1 | Monomer 2 | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| 4-CPMA | AA | 2.18 | 0.72 | Finemann-Ross | researchgate.net |

| 4-CPMA | AA | 2.11 | 0.72 | Kelen-Tüdös | researchgate.net |

Note: r1 and r2 are the monomer reactivity ratios. NIPAm is N-isopropylacrylamide; DHPMA is 2,3-dihydroxypropyl methacrylate.

Controlled Polymerization Techniques (e.g., RAFT, ATRP)

To synthesize polymers with well-defined architectures, controlled/living radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are employed. These methods allow for precise control over molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the synthesis of complex architectures like block copolymers. sigmaaldrich.comsigmaaldrich.com

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is critical for controlling the polymerization of acrylamides. sigmaaldrich.commdpi.com Studies on the RAFT polymerization of various acrylamide-based monomers have demonstrated the ability to produce well-defined homopolymers and block copolymers. rsc.orgrsc.orgrsc.org For example, the RAFT polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was successfully controlled using 4-cyanopentanoic acid dithiobenzoate as the CTA to yield polymers with predictable molecular weights and narrow PDIs. rsc.org

Table 2: Illustrative Conditions for RAFT Polymerization of Acrylamide Monomers

| Monomer | CTA | Initiator | Solvent | Temp (°C) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Acrylamide | DMPA | AIBN | DMSO | 70 | < 1.3 | mdpi.com |

Note: DMPA is dodecyl trithiodimethyl propionic acid; CTP is 4-cyanopentanoic acid dithiobenzoate; ACVA is 4,4′-azobis(4-cyanovaleric acid).

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that typically uses a transition metal complex (e.g., copper halide) as a catalyst and an alkyl halide as an initiator. sigmaaldrich.com ATRP has been successfully applied to various acrylamide monomers. For instance, the ATRP of acrylamide was achieved in an aqueous solution using a CuCl/CuCl₂/Me₆TREN catalytic system, resulting in polymers with low PDI values (around 1.10) and demonstrating living characteristics through chain-extension experiments. researchgate.net However, the ATRP of some N-substituted acrylamides, like N,N-dimethylacrylamide, can be challenging due to the complexation of the copper catalyst with the amide group, which can hinder the deactivation step and lead to a loss of control. cmu.edu

Copolymerization with Various Monomers (e.g., N-isopropyl acrylamide, methacrylamide (B166291) derivatives)

Copolymerization of N-(2-aminophenyl)acrylamide with other monomers is a versatile strategy to create materials with combined or enhanced properties. The resulting copolymer's characteristics depend on the comonomer used and the copolymer composition.

N-isopropyl acrylamide (NIPAm): NIPAm is a well-known thermoresponsive monomer, and its polymer, poly(N-isopropylacrylamide) (PNIPAm), exhibits a lower critical solution temperature (LCST) around 32°C in water. mdpi.commdpi.com Copolymerizing N-(2-aminophenyl)acrylamide with NIPAm could yield dual-responsive polymers that react to both temperature (from NIPAm) and pH or other stimuli (from the aminophenyl group). The copolymerization of NIPAm with various hydrophilic or hydrophobic monomers is a common method to tune the LCST of the resulting material. mdpi.comnih.gov

Methacrylamide Derivatives: Methacrylamide derivatives, such as N-(2-hydroxypropyl)methacrylamide (HPMA), are widely used in biomedical applications. tandfonline.comnih.gov Copolymers of N-(2-aminophenyl)acrylamide with methacrylamides like HPMA or 2-aminoethyl methacrylamide hydrochloride could lead to biocompatible polymers with functional handles for further modification or specific interactions. rsc.org The RAFT copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride with monomers like 2-lactobionamidoethyl methacrylamide (LAEMA) and 2-aminoethyl methacrylamide hydrochloride (AEMA) has been reported to produce well-defined copolymers. rsc.org

Synthesis of Functional Polymeric Materials

The polymers derived from N-(2-aminophenyl)acrylamide are valuable for creating functional materials due to the reactive primary amine on the phenyl ring, which can be used for post-polymerization modification, crosslinking, or imparting specific functionalities like pH-responsiveness.

Hydrogels and Crosslinked Networks

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing large amounts of water or biological fluids. nih.gov Polymers of N-(2-aminophenyl)acrylamide can be used to form hydrogels through chemical crosslinking. The amine groups on the phenyl ring can react with various crosslinking agents. Alternatively, copolymerization with a di-functional monomer like N,N′-methylenebisacrylamide can directly form a crosslinked network during polymerization. nih.gov

The resulting hydrogels could exhibit stimuli-responsive behavior. The amino group is pH-sensitive; at low pH, it becomes protonated (-NH₃⁺), leading to electrostatic repulsion and increased swelling. This property makes such hydrogels promising for applications in drug delivery and as smart materials. The synthesis of hydrogels from acrylamide-based polymers often involves free radical polymerization in the presence of a crosslinker and an initiator. nih.gov

Membranes and Coatings

Polymers of N-(2-aminophenyl)acrylamide can be processed into membranes and coatings for various applications. smolecule.com The properties of these materials can be tailored by controlling the polymer's molecular weight and composition. For a related isomer, N-(3-aminophenyl)acrylamide, its polymers are noted for enhancing thermal stability, mechanical strength, and chemical resistance, making them suitable for coatings and adhesives. lookchem.com

The presence of the amino group is particularly advantageous for creating functional coatings. It can improve adhesion to substrates through hydrogen bonding or covalent linkages and can also serve as a site for grafting other molecules to create surfaces with specific properties, such as antimicrobial or antifouling characteristics. lookchem.comacs.org For instance, N-halamine coatings, known for their biocidal properties, can be prepared by modifying polymers containing N-H bonds. acs.org A polymer with pendant aminophenyl groups would be an excellent candidate for such modifications.

Polymeric Supports for Catalysis or Adsorption

Polymers derived from N-(2-aminophenyl)acrylamide are promising candidates for use as supports in catalysis and for the adsorption of various substances. The inherent functionalities of the monomer unit—the amide group and the aromatic amine—provide active sites for interaction and binding. The polymer backbone can be designed to form porous structures, such as hydrogels or monoliths, which offer a high surface area for immobilizing catalytic species or capturing target molecules. nih.govmdpi.com

While direct studies on poly(N-(2-aminophenyl)acrylamide) for these applications are not extensively detailed in current literature, the broader class of polyacrylamide-based materials has demonstrated significant efficacy. For instance, acrylamide copolymers have been successfully employed for the removal of azo dyes and heavy metal ions like cadmium from aqueous solutions. scielo.brmdpi.com The mechanism of adsorption in these materials often involves the chelating action of amino and carbonyl groups, which are present in the N-(2-aminophenyl)acrylamide structure. scielo.br Furthermore, porous polymers synthesized from multi-functional acrylamides have been shown to effectively support palladium catalysts for cross-coupling reactions and can be metallized for further catalytic applications. mdpi.com Patents have also described the use of mesoporous polymers derived from related acrylamide monomers for adsorbing catalysts, volatile organic compounds, and gaseous molecules. google.com These examples underscore the potential of a polymer matrix based on N-(2-aminophenyl)acrylamide to serve as a robust and functional support for catalytic and adsorptive processes.

Advanced Material Applications

The polymerization of N-(2-aminophenyl)acrylamide opens pathways to a variety of advanced materials with specialized functionalities.

Polymersomes are vesicular structures formed by the self-assembly of amphiphilic block copolymers, serving as robust analogues to biological liposomes for applications in drug delivery and as nanoreactors. rsc.orgresearchgate.net The creation of these structures relies on the precise chemical nature of the polymer blocks.

Based on a thorough review of available scientific literature, there are no specific studies reporting the use of N-(2-aminophenyl)acrylamide for the fabrication of polymersomes or nanoreactors. However, research has been conducted on structurally similar monomers. For example, copolymers incorporating N-(2-aminophenyl)methacrylamide, a closely related compound, have been successfully used to create stimuli-responsive polymersomes. rsc.orgresearchgate.net This suggests that further research into the self-assembly properties of block copolymers containing N-(2-aminophenyl)acrylamide could be a viable avenue for developing novel nanostructures.

The development of effective corrosion inhibitors is crucial for protecting metallic materials in various industrial applications. Organic compounds featuring specific functional groups are often employed for this purpose. The molecular structure of N-(2-aminophenyl)acrylamide, containing an aromatic ring, an amino group (-NH2), and an amide linkage, suggests its potential as an effective corrosion inhibitor. rsc.org These functional groups can act as adsorption centers on a metal surface, forming a protective film that isolates the metal from corrosive environments. rsc.orgmdpi.com The presence of electron-donating substituents, such as amino groups, is known to generally enhance the corrosion inhibition efficiency of organic compounds. rsc.org

While direct experimental data on the corrosion inhibition performance of N-(2-aminophenyl)acrylamide is limited, studies on its derivatives have shown promising results. For example, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate, a complex derivative, demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl. nih.gov This compound, which shares the N-(2-aminophenyl) core structure, was found to act as a mixed-type inhibitor, adsorbing onto the steel surface in a manner consistent with the Langmuir adsorption isotherm. nih.gov Similarly, other synthesized acrylamide derivatives have proven to be effective corrosion inhibitors for copper in nitric acid solutions. mdpi.comnih.gov These findings strongly support the potential of N-(2-aminophenyl)acrylamide as a valuable compound for corrosion protection applications.

Hybrid materials that combine polymers with inorganic photocatalysts are an emerging class of materials for environmental remediation. Poly(N-(2-aminophenyl)acrylamide) has been investigated as a component in such hybrid structures for photocatalysis. In one study, a composite of poly(N-(2-aminophenyl)acrylamide) and copper oxide (CuO) was synthesized and tested for the visible-light-induced desulfurization of petroleum diesel fuel. researchgate.net

The study compared the photocatalytic activity of composites made from different polymerized acrylamide derivatives. The results indicated that the nature of the polymer significantly influenced the efficiency of the desulfurization process. The composite containing poly(N-(2-aminophenyl)acrylamide) demonstrated a notable level of activity, although it was less effective than the aliphatic polymer-based composite under the tested conditions. researchgate.net The difference in activity was attributed to the aromatic structure of the N-(2-aminophenyl)acrylamide polymer, which may lead to increased light scattering and absorption, thereby limiting the photocatalytic efficiency compared to its aliphatic counterparts. researchgate.net

| Catalyst Composition | Radiation Time (min) | Catalyst Dose (g/L) | Sulfur Removal (%) |

|---|---|---|---|

| Polymer N-(2-aminoethyl) acrylamide + CuO | 90 | 20 | 78.66 |

| Polymer N-(2-aminophenyl) acrylamide + CuO | 90 | 20 | 23.12 |

| Polymer N-(2-hydroxyphenyl) acrylamide + CuO | 90 | 20 | 24.66 |

Biological Interactions and Mechanistic Insights in Vitro/molecular Level

Molecular Target Identification and Binding Affinities

Derivatives of N-(2-aminophenyl)acrylamide have been identified as potent ligands for several molecular targets. For instance, certain analogs demonstrate significant binding affinity for histone deacetylase (HDAC) enzymes. mdpi.comresearchgate.net The structural framework of these molecules, featuring a 2-aminoanilide group, is crucial for this interaction. researchgate.net Furthermore, photoswitchable versions of these inhibitors have been developed to control their binding affinity to targets like JNK3 with light, showing a nearly 10-fold decrease in intracellular binding affinity in the inactive form, which is fully recovered upon UV irradiation. nih.gov

Enzyme Inhibition Studies (e.g., Histone Deacetylases)

A primary area of investigation for N-(2-aminophenyl)acrylamide derivatives is their role as histone deacetylase (HDAC) inhibitors. google.comgoogle.com HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. researchgate.netnih.gov

Derivatives of N-(2-aminophenyl)acrylamide have shown inhibitory activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. mdpi.comresearchgate.net For example, compounds GK444 and GK718, which are N-(2-aminophenyl)-benzamide inhibitors, have demonstrated IC50 values in the range of 100 to 361 nM and 139 to 259 nM, respectively, against these enzymes. researchgate.net

Click chemistry has been employed to synthesize novel HDAC inhibitors based on the N-(2-aminophenyl)acrylamide scaffold. mdpi.com These "click compounds" have shown lower IC50 values against HDAC1 and HDAC2 compared to the parent compound 109. mdpi.com However, this increased potency against HDAC1 and HDAC2 also led to reduced selectivity for HDAC3. mdpi.com

Photoswitchable HDAC inhibitors have also been developed. One such inhibitor, OAA 11, an azobenzene-containing derivative, displayed an IC50 of 200 nM against HDAC1 in its light-activated cis form. nih.gov

Here is an interactive data table summarizing the HDAC inhibition data for selected N-(2-aminophenyl)acrylamide derivatives:

| Compound | Target HDACs | IC50 Values | Reference |

| GK444 | HDAC1, 2, 3 | 100-361 nM | researchgate.net |

| GK718 | HDAC1, 2, 3 | 139-259 nM | researchgate.net |

| Click-1 | HDAC1, 2, 3 | More potent than 109 | mdpi.com |

| Click-2 | HDAC1, 2, 3 | More potent than 109 | mdpi.com |

| OAA 11 (cis form) | HDAC1 | 200 nM | nih.gov |

Interaction with Cellular Pathways (e.g., Cell Cycle, Apoptosis Induction in in vitro models)

The acrylamide (B121943) moiety itself has been shown to influence cellular processes. Studies on acrylamide have demonstrated its ability to induce G0/G1 phase arrest in embryonic fibroblast cells. nih.gov It can also trigger apoptosis in various cell lines, such as the SH-SY5Y neuroblastoma cells, by activating the PERK pathway. mdpi.com This activation leads to an increase in the expression of pro-apoptotic proteins like Bax. mdpi.com

Derivatives of N-(2-aminophenyl)acrylamide have been specifically investigated for their effects on cell cycle and apoptosis. In Caco-2 colon cancer cells, certain derivatives induced an increase in the cell population in the G2/M phase, which is indicative of apoptosis. mdpi.com For instance, caffeic acid derivatives incorporating the N-(2-aminophenyl)acrylamide structure showed a significant increase in the apoptotic population compared to caffeic acid alone. mdpi.com

HDAC inhibitors, including those based on the N-(2-aminophenyl)acrylamide scaffold, are known to be potent inducers of growth arrest, differentiation, and/or apoptosis in various cancer cell lines. google.com They can enhance TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5, upregulating pro-apoptotic Bcl-2 family proteins, and downregulating anti-apoptotic members. nih.gov

Antimicrobial Activity Mechanisms of Related Derivatives

While direct studies on the antimicrobial mechanism of N-(2-aminophenyl)acrylamide are limited, research on related structures provides insights. For example, sulfaguanidine (B1682504) hybrids with new pyridine-2-one derivatives have shown dual inhibitory activity against DNA gyrase and DHFR in multidrug-resistant bacteria. nih.gov Other studies on quinoline (B57606) derivatives have highlighted their potential as antibacterial and antifungal agents. researchgate.net The mechanism of action for some antimicrobial compounds involves disrupting the integrity of the cell membrane, leading to the leakage of electrolytes and proteins. frontiersin.org

Receptor Binding Investigations and Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of N-(2-aminophenyl)acrylamide derivatives. A 2D-QSAR study on aminophenylbenzamides and acrylamide derivatives as HDAC inhibitors indicated that their antiproliferative activity is largely influenced by the steric factors of the substituents. researchgate.net This suggests that the size and shape of the inhibitor are critical for effective binding to the histone deacetylase enzyme. researchgate.net

In the context of EGFR kinase inhibitors, the position of the acrylamide moiety on the aniline (B41778) ring of quinazoline (B50416) derivatives is critical for activity. Ortho-substitution has been shown to be more promising than meta or para-substitution for inhibiting EGFRL858R/T90M. nih.gov

Tubulin Polymerization Inhibition Studies

Certain derivatives of N-(2-aminophenyl)acrylamide have been investigated as tubulin polymerization inhibitors, a key mechanism for anticancer agents. researchgate.net Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. researchgate.net

A series of 2-anilinonicotinyl-linked acrylamide conjugates were designed and evaluated for their anti-tubulin activity. researchgate.net The most potent compounds in this series caused a significant cell cycle arrest in the G2/M phase in A549 human lung adenocarcinoma cells, followed by apoptosis. researchgate.net Molecular docking studies revealed that these compounds bind effectively to the active site of tubulin. researchgate.net

Furthermore, dual HDAC and tubulin inhibitors have been designed by incorporating the N-(2-aminophenyl)acrylamide scaffold. tandfonline.com One such compound, 4b, demonstrated potent tubulin polymerization inhibition. tandfonline.com

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of N-(2-aminophenyl)acrylamide from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2-aminophenyl)acrylamide. The separation is typically achieved using a reversed-phase column, such as a C18 column, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of compounds similar to N-(2-aminophenyl)acrylamide might employ a mobile phase consisting of a mixture of water (often with additives like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. besjournal.combund.de The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in N-(2-aminophenyl)acrylamide exhibits strong UV absorbance. bund.de For enhanced sensitivity and selectivity, fluorescence detection can also be employed, particularly after derivatization of the primary amine group. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amines and Acrylamide-related Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While N-(2-aminophenyl)acrylamide itself may have limited volatility, GC analysis can be performed after derivatization to increase its volatility and thermal stability. gcms.czsemanticscholar.org

For the analysis of aromatic amines by GC, derivatization is often necessary to block the polar amine group and improve chromatographic peak shape. semanticscholar.org Similarly, the acrylamide (B121943) moiety can be derivatized. Common derivatization approaches include acylation or silylation of the amine group. The choice of column is critical, with capillary columns coated with a nonpolar or medium-polarity stationary phase being commonly used. A flame ionization detector (FID) can be used for general-purpose detection, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds like N-(2-aminophenyl)acrylamide. nih.gov

Mass Spectrometry Coupling (LC-MS, GC-MS) for Detection and Quantification of Derivatives

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and sensitive quantification of N-(2-aminophenyl)acrylamide and its derivatives.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex matrices. nih.govnih.gov After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The resulting ions are then fragmented, and specific fragment ions are monitored, providing a high degree of certainty in identification and quantification. The use of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C₃-acrylamide), is recommended for accurate quantification. besjournal.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile derivatives of N-(2-aminophenyl)acrylamide. nih.govchem-agilent.com Following separation by GC, the analyte enters the mass spectrometer where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where only specific ions characteristic of the analyte are monitored, significantly enhancing sensitivity and reducing background noise. nih.gov

Table 2: Comparison of LC-MS and GC-MS for the Analysis of N-(2-aminophenyl)acrylamide Derivatives

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte State | Non-volatile, thermally labile | Volatile, thermally stable (often requires derivatization) |

| Ionization | ESI, APCI nih.gov | EI, CI |

| Selectivity | High (tandem MS) | High (with SIM) |

| Sensitivity | Very high (ppb to ppt (B1677978) levels) | High (ppb levels) |

| Sample Throughput | High | Moderate |

| Derivatization | Often not required | Often required gcms.czsemanticscholar.org |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For N-(2-aminophenyl)acrylamide, derivatization can be employed to improve chromatographic behavior, increase detection sensitivity, or enhance selectivity.

The primary amine group of the aminophenyl moiety is a common target for derivatization. Reagents that react with primary amines to introduce a chromophore or fluorophore can significantly enhance UV or fluorescence detection in HPLC. nih.govlibretexts.org Examples of such reagents include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). libretexts.orgresearchgate.net

The acrylamide group can also be derivatized. For instance, bromination of the double bond can produce a derivative that is more amenable to GC-MS analysis with electron capture detection (ECD) or EI-MS. semanticscholar.orgchem-agilent.com Another approach involves the reaction of the acrylamide with a thiol-containing compound, such as cysteine, to form a stable adduct that can be readily analyzed by LC-MS. nih.govresearchgate.net

Table 3: Common Derivatization Reagents and their Applications

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| Dansyl Chloride | Primary Amine | HPLC-Fluorescence | Increased sensitivity nih.gov |

| FMOC-Cl | Primary Amine | HPLC-Fluorescence | Increased sensitivity libretexts.org |

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-Fluorescence | Increased sensitivity libretexts.orgresearchgate.net |

| Bromine | Alkene (Acrylamide) | GC-ECD, GC-MS | Improved volatility and detection semanticscholar.orgchem-agilent.com |

| D-Cysteine | Alkene (Acrylamide) | LC-MS/MS | Improved ionization and separation nih.govresearchgate.net |

| Silylating agents (e.g., MSTFA) | Primary Amine | GC-MS | Increased volatility and thermal stability thermofisher.com |

Electrochemical Detection Methods for N-(2-aminophenyl)acrylamide and its Polymers

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of N-(2-aminophenyl)acrylamide and its polymers. mdpi.com These techniques are based on the measurement of the electrical signal generated by the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the electrochemical behavior of N-(2-aminophenyl)acrylamide. The aromatic amine group is electrochemically active and can be oxidized at a specific potential. The resulting current is proportional to the concentration of the analyte. The acrylamide moiety can also be electrochemically active, undergoing reduction at a suitable potential. cabidigitallibrary.org

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the electrode surface. For example, electrodes can be modified with nanomaterials, such as carbon nanotubes or gold nanoparticles, to increase the surface area and facilitate electron transfer. rsc.org Furthermore, the electropolymerization of N-(2-aminophenyl)acrylamide onto an electrode surface can be monitored in real-time using electrochemical techniques. The resulting polymer film can also be characterized electrochemically.

Electrochemical biosensors represent a promising approach for the highly selective detection of acrylamide and related compounds. rsc.orgnih.govnih.gov These sensors typically involve the immobilization of a biological recognition element, such as an enzyme or an antibody, on the electrode surface. The interaction of the analyte with the biorecognition element generates a measurable electrical signal. While specific biosensors for N-(2-aminophenyl)acrylamide have not been extensively reported, the principles used for acrylamide detection could be adapted. rsc.orgnih.gov

Theoretical and Computational Studies of N 2 Aminophenyl Acrylamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of molecules. nih.govunibo.itchemrxiv.org These approaches solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying organic molecules, including acrylamide (B121943) and its derivatives. researchgate.netnih.govresearchgate.net

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For N-(2-aminophenyl)acrylamide, this involves determining the most stable bond lengths, bond angles, and dihedral angles. Studies on the parent acrylamide molecule using methods like B3LYP and MP2 have shown that it possesses a nearly planar structure in its ground state, with distinct syn and anti conformers arising from rotation around the C-C single bond. unibo.it The syn conformation, where the C=O and C=C bonds are on the same side, is generally found to be the more stable form. unibo.it

For N-(2-aminophenyl)acrylamide, the geometry would be influenced by the interaction between the aminophenyl ring and the acrylamide moiety. The planarity of the amide group and the aromatic ring would be key features, although some torsional twisting at the N-aryl bond is expected. An optimized geometry would provide the foundation for all further computational property predictions.

Table 1: Illustrative Optimized Geometrical Parameters for N-(2-aminophenyl)acrylamide (Predicted based on DFT calculations on analogous structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | N-C (amide) | ~1.36 Å |

| Bond Length | N-C (aryl) | ~1.41 Å |

| Bond Angle | C-N-C | ~125° |

| Dihedral Angle | C=C-C=O | ~0° (planar) |

| Dihedral Angle | C-C-N-C (aryl) | ~30-45° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For N-(2-aminophenyl)acrylamide, the HOMO is expected to be localized primarily on the electron-rich 2-aminophenyl group, particularly on the nitrogen atom of the amino group and the aromatic pi system. The LUMO, conversely, is anticipated to be distributed over the electron-deficient acrylamide moiety, specifically across the π* orbital of the α,β-unsaturated carbonyl system. researchgate.netnih.gov This separation of the HOMO and LUMO is characteristic of donor-acceptor systems and is fundamental to the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the β-carbon of the acrylamide group. nih.gov

Table 2: Representative Frontier Orbital Energies from DFT Studies on Acrylamide and Related Molecules

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Acrylamide | DFT/B3LYP | -7.3 | -0.8 | 6.5 |

| L-Cysteine | DFT/B3LYP | -6.4 | -0.9 | 5.5 |

| L-Glutathione | DFT/B3LYP | -6.4 | -1.0 | 5.4 |

Data derived from studies on acrylamide and its reactants to illustrate typical energy values. semanticscholar.org

Quantum chemical calculations can accurately predict spectroscopic properties, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For N-(2-aminophenyl)acrylamide, this would allow for the assignment of characteristic peaks in its IR spectrum. Key predicted vibrations would include the N-H stretching of the primary amine and secondary amide, the C=O stretching of the amide, the C=C stretching of the vinyl group, and various C-H and C-N stretching and bending modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be predicted by calculating the magnetic shielding tensors of the nuclei. Dynamic NMR studies on acrylamide derivatives have shown that Z- and E-isomers can exist in solution due to restricted rotation around the amide C-N bond, a feature that could be investigated computationally for N-(2-aminophenyl)acrylamide. nih.gov Predictions would help assign protons and carbons in the aminophenyl ring and the acrylamide chain.

Molecular Dynamics Simulations

For N-(2-aminophenyl)acrylamide, an MD simulation would typically place the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The simulation would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding at its amide and amine groups. stanford.edu Over nanoseconds or microseconds of simulation time, one could observe the flexibility of the molecule, particularly the rotation around the N-aryl bond, and its preferred hydration shell structure. Such simulations are essential for understanding the molecule's solubility and how it behaves in a biological environment before engaging with a target. mdpi.comstanford.edu

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is extensively used to model reaction mechanisms, identify transition states (TS), and calculate activation energies, providing a kinetic and thermodynamic profile of a chemical reaction. rsc.org The acrylamide moiety is a well-known Michael acceptor, prone to conjugate addition reactions with nucleophiles. nih.govnih.govmdpi.com

For N-(2-aminophenyl)acrylamide, a key reaction to model would be its covalent modification of a biological nucleophile, such as the thiol group of a cysteine residue in a protein. nih.govresearchgate.net DFT calculations can be used to map the potential energy surface of this reaction. The process involves locating the geometry of the transition state for the nucleophilic attack on the β-carbon of the acrylamide. The calculated energy difference between the reactants and the transition state yields the activation energy barrier (ΔG‡), which determines the reaction rate. rsc.orgresearchgate.net Studies on the reaction of acrylamide with cysteine and glutathione (B108866) have used this approach to elucidate whether the mechanism proceeds via an ionic or a free-radical pathway. researchgate.netnih.gov

Table 3: Illustrative Activation Energies for Michael Addition to Acrylamide Calculated by DFT

| Reactants | Pathway | Activation Energy (ΔG‡) kcal/mol |

|---|---|---|

| Acrylamide + Cysteine | Ionic | ~15-20 |

| Acrylamide + Glutathione | Ionic | ~12-18 |

Values are representative and based on computational studies of acrylamide reactions. nih.govbiorxiv.org

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This method is critical in drug discovery for screening potential drug candidates and understanding their binding mechanisms.

N-arylacrylamides are often designed as targeted covalent inhibitors, frequently targeting cysteine residues in the active sites of proteins like kinases. nih.govfrontiersin.orgnih.gov A molecular docking simulation for N-(2-aminophenyl)acrylamide would involve placing the molecule into the binding pocket of a target protein. The simulation would assess various poses based on a scoring function that estimates binding affinity. fz-juelich.de The analysis would identify key non-covalent interactions, such as hydrogen bonds between the ligand's amide/amine groups and receptor residues, as well as hydrophobic interactions. For covalent docking, the simulation would specifically model the formation of a covalent bond between the β-carbon of the acrylamide and the sulfur atom of a cysteine residue, providing insight into the precise geometry required for the reaction to occur. frontiersin.orgnih.govfz-juelich.de

Table 4: Hypothetical Molecular Docking Results for N-(2-aminophenyl)acrylamide in a Kinase Active Site

| Parameter | Result |

|---|---|

| Binding Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Target Residue | Cysteine 797 |

| Docking Score (Affinity) | -8.5 kcal/mol |

| Key H-Bond Interactions | Met793, Asp800 |

| Covalent Interaction | Thiol of Cys797 attacks β-carbon of acrylamide |

This table is illustrative, based on docking studies of similar acrylamide-based EGFR inhibitors. biorxiv.orgnih.gov

Conformational Analysis and Tautomerism

A comprehensive review of theoretical and computational studies specifically focused on N-(2-aminophenyl)acrylamide reveals a notable absence of dedicated research into its conformational analysis and tautomerism. At present, the scientific literature lacks detailed investigations into the rotational barriers, stable conformers, and potential tautomeric forms of this particular molecule.